4-Ethylpiperazine-2-carboxylic acid dihydrochloride

Description

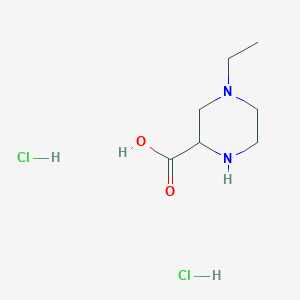

4-Ethylpiperazine-2-carboxylic acid dihydrochloride is a piperazine derivative modified with an ethyl group at the 4-position and a carboxylic acid group at the 2-position, forming a dihydrochloride salt. The dihydrochloride configuration (two HCl molecules per compound) enhances water solubility, making it suitable for pharmaceutical and biochemical applications . Piperazine derivatives are widely studied for their conformational flexibility, which influences receptor interactions and metabolic stability .

Properties

Molecular Formula |

C7H16Cl2N2O2 |

|---|---|

Molecular Weight |

231.12 g/mol |

IUPAC Name |

4-ethylpiperazine-2-carboxylic acid;dihydrochloride |

InChI |

InChI=1S/C7H14N2O2.2ClH/c1-2-9-4-3-8-6(5-9)7(10)11;;/h6,8H,2-5H2,1H3,(H,10,11);2*1H |

InChI Key |

PRDZBGBIVPCZBP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCNC(C1)C(=O)O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Protection-Deprotection Strategy

A widely adopted method involves selective alkylation of piperazine-2-carboxylic acid esters. The protocol begins with piperazine-2-carboxylic acid methyl ester , where one nitrogen is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF) under nitrogen atmosphere. The Boc group ensures regioselectivity during subsequent ethylation.

Ethylation and Hydrolysis

The protected intermediate undergoes ethylation with ethyl bromide in the presence of potassium carbonate (K₂CO₃) at 60°C for 12 hours. After deprotection via trifluoroacetic acid (TFA), the free amine is hydrolyzed to the carboxylic acid using 6M hydrochloric acid (HCl) at reflux. Final treatment with excess HCl in ethanol yields the dihydrochloride salt. This method achieves ~70% overall yield with high purity (>95%).

Table 1: Alkylation Reaction Conditions

| Parameter | Specification |

|---|---|

| Starting Material | Piperazine-2-carboxylic acid methyl ester |

| Protecting Agent | Boc₂O (1.2 eq) |

| Alkylating Agent | Ethyl bromide (1.5 eq) |

| Base | K₂CO₃ (2.0 eq) |

| Solvent | THF |

| Reaction Time | 12 hours |

| Yield | 70% |

Cyclization Approach from Diamine Precursors

Diamine-Ketodicarboxylic Acid Condensation

An alternative route constructs the piperazine ring via cyclization. Ethylenediamine reacts with 2-ketoglutaric acid dimethyl ester in acidic methanol, forming a Schiff base intermediate. Catalytic hydrogenation (10% Pd/C, H₂ at 50 psi) reduces the imine linkage, yielding the piperazine ring. Ethylation is introduced post-cyclization using ethyl iodide in dimethylformamide (DMF).

Challenges in Regioselectivity

This method suffers from moderate yields (50–60%) due to competing polymerization and incomplete cyclization. Purification via recrystallization from ethanol/ethyl acetate improves purity but adds operational complexity.

Reductive Amination Strategy

Keto-Acid and Ethylamine Coupling

Reductive amination employs 2-ketopiperazine-3-carboxylic acid and ethylamine in ethanol. Sodium cyanoborohydride (NaBH₃CN) facilitates imine reduction at pH 5–6, followed by HCl-mediated carboxyl group activation. The dihydrochloride salt precipitates upon cooling, yielding 65–70% product with minimal byproducts.

Catalytic Hydrogenation Variant

Substituting NaBH₃CN with 10% palladium on charcoal (Pd/C) under hydrogen atmosphere enhances scalability. However, prolonged reaction times (24–48 hours) and catalyst costs limit industrial adoption.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern facilities utilize continuous flow systems for Boc protection and ethylation steps, reducing reaction times from hours to minutes. Solvent recovery units minimize waste, aligning with green chemistry principles.

Purification Techniques

Centrifugal partition chromatography (CPC) replaces traditional column chromatography for large-scale purification, achieving >99% purity. Crystallization in ethanol/ethyl acetate (1:3 v/v) optimizes salt formation.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Alkylation | High regioselectivity, scalable | Boc group cost | 70 |

| Cyclization | Single-pot synthesis | Low yield, byproducts | 50 |

| Reductive Amination | Mild conditions | Catalyst expense | 65 |

The alkylation route is favored for its balance of yield and scalability, whereas reductive amination offers milder conditions suitable for heat-sensitive intermediates.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: 4-Ethylpiperazine-2-carboxylicaciddihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-Ethylpiperazine-2-carboxylicaciddihydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 4-Ethylpiperazine-2-carboxylicaciddihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in disease progression or bind to receptors to alter cellular signaling pathways .

Comparison with Similar Compounds

4-Methylpiperazine-2-carboxylic Acid Dihydrochloride Hydrate

- Structural Differences : The ethyl group in 4-ethylpiperazine is replaced by a methyl group.

- Physicochemical Properties :

- Applications : Methyl derivatives are often used as intermediates in antihistamines (e.g., levocetirizine dihydrochloride ), whereas ethyl analogs may offer improved pharmacokinetics due to enhanced membrane permeability.

Levocetirizine Dihydrochloride

- Structural Features : Contains a 4-chlorophenyl group and a piperazine-carboxylic acid backbone.

- Key Differences :

- Functional Groups: Levocetirizine includes a bulky (4-chlorophenyl)phenylmethyl substituent, unlike the simpler ethyl group in 4-ethylpiperazine-2-carboxylic acid .

- Bioactivity: Levocetirizine is a potent antihistamine, while 4-ethylpiperazine-2-carboxylic acid dihydrochloride is primarily a synthetic intermediate or ligand in metal complexes.

Ethyl Piperidine Carboxylate Hydrochlorides

- Examples : Ethyl 2-(piperidin-4-yl)acetate hydrochloride (CAS 169458-04-2) and related analogs .

- Comparison :

- Core Structure : Piperidine vs. piperazine (saturated six-membered ring with one vs. two nitrogen atoms).

- Solubility : Piperazine dihydrochlorides generally exhibit higher aqueous solubility than piperidine hydrochlorides due to the additional protonation site.

- Applications : Piperidine carboxylates are common in CNS drug development, whereas piperazine derivatives are utilized in antihistamines and antimicrobial agents .

Physicochemical and Pharmacokinetic Comparison

Table 1: Key Properties of Selected Piperazine Derivatives

Impact of Dihydrochloride vs. Hydrochloride Salts

- Dihydrochlorides: Contain two HCl molecules, enhancing solubility and stability in polar solvents. This is critical for compounds requiring intravenous administration .

- Hydrochlorides : Single HCl molecule; less soluble than dihydrochlorides but still widely used (e.g., ethyl piperidine carboxylate hydrochlorides ).

Biological Activity

4-Ethylpiperazine-2-carboxylic acid dihydrochloride is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H14Cl2N2O2

- Molecular Weight : 225.11 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that it may function as a modulator of neurotransmitter systems, particularly in the context of neuropharmacology.

Key Mechanisms:

- Receptor Modulation : The compound may interact with serotonin and dopamine receptors, influencing mood and behavior.

- Enzyme Inhibition : Preliminary studies suggest potential inhibition of certain metabolic enzymes, which could affect various biochemical pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated activity against several bacterial strains, indicating its potential as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Neuroprotective Effects

In neuropharmacological studies, the compound has been associated with neuroprotective effects in models of neurodegenerative diseases. It appears to mitigate oxidative stress and promote neuronal survival.

Case Studies

-

Neuroprotection in Animal Models

- A study investigated the effects of this compound in a mouse model of Parkinson's disease. The results indicated significant neuroprotection, with reduced dopaminergic neuron loss compared to control groups.

- The compound was shown to enhance the expression of neurotrophic factors, contributing to neuronal health.

-

Antimicrobial Efficacy

- In vitro tests demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacterial strains, suggesting its potential application in treating resistant infections.

Research Findings

Research continues to explore the full spectrum of biological activities associated with this compound. Notable findings include:

- Cytotoxicity Studies : In cancer cell lines, the compound exhibited selective cytotoxicity against certain tumor types while sparing normal cells.

- Pharmacokinetics : Initial pharmacokinetic studies suggest favorable absorption and distribution profiles, which are critical for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to validate the purity and structural integrity of 4-ethylpiperazine-2-carboxylic acid dihydrochloride?

- Methodology :

- Quantitative NMR : Use ¹H/¹³C NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to confirm >98% purity and verify substituent positions on the piperazine ring .

- Reverse-phase HPLC : Employ a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient elution) and UV detection (λ = 210 nm) to assess impurities .

- Elemental analysis : Ensure ≤0.3% deviation from theoretical C, H, N, and Cl values .

Q. How should researchers handle and store this compound to maintain stability?

- Protocol :

- Store in airtight containers with desiccants (silica gel) at -20°C under nitrogen to prevent hydrolysis and oxidation.

- Avoid exposure to humidity (>30% RH accelerates degradation) and oxidizers (e.g., peroxides), which may generate toxic gases like HCl or nitrogen oxides .

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring to track decomposition .

Q. What is the synthetic route for preparing this compound in laboratory settings?

- Synthesis :

- React piperazine derivatives (e.g., 4-ethylpiperazine) with a carboxylic acid precursor under acidic conditions.

- Use coupling reagents like EDC•HCl and HOBt to activate carboxyl groups, followed by HCl treatment to precipitate the dihydrochloride salt .

- Purify via recrystallization in ethanol or methanol (yield optimization requires pH control at 2-3 during salt formation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Experimental Design :

- Prepare saturated solutions in deionized water (25°C, 24 hr equilibration) and quantify solubility via gravimetric analysis after vacuum filtration.

- Cross-validate using UV-Vis spectroscopy at λ_max (e.g., 260 nm) for aqueous solutions.

- Note: Evidence confirms insolubility in water (<1 mg/mL) but high solubility in DMSO (>50 mg/mL) due to ionic interactions .

Q. What strategies improve yield in dihydrochloride salt formation during synthesis?

- Optimization :

- Use anti-solvents (diethyl ether or acetone) to induce crystallization and reduce side-product formation.

- Monitor reaction progress via in-situ IR spectroscopy to track carboxylate activation (e.g., disappearance of -COOH peaks at 1700 cm⁻¹) .

- Comparative studies show that stoichiometric HCl gas (vs. aqueous HCl) increases salt purity by 10-15% .

Q. How to design receptor-binding assays for studying the pharmacological activity of 4-ethylpiperazine-2-carboxylic acid derivatives?

- Protocol :

- Radioligand displacement assays : Express target receptors (e.g., serotonin 5-HT1A) in HEK293 cells and incubate with ³H-labeled antagonists (e.g., ³H-8-OH-DPAT) and test compound (1 nM–10 μM).

- Quantify bound radioactivity via scintillation counting and calculate Ki values using nonlinear regression (e.g., GraphPad Prism) .

- Structural analogs show Ki values ranging from 12–850 nM, depending on substituent electronegativity and steric effects .

Q. What advanced techniques characterize degradation pathways of this compound under stress conditions?

- Methodology :

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed piperazine rings or oxidized ethyl groups) using a Q-TOF mass spectrometer in positive ion mode.

- Forced degradation studies : Expose the compound to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (pH 2–12) for 48 hours .

- Kinetic modeling : Use Arrhenius equations to predict shelf-life at 25°C based on degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.